Anti-Proliferative Activity in B16 Melanoma
In a head-to-head comparison of eight sesquiterpenes isolated from Atractylodes rhizome, atractylenolide II (AT-II) exhibited anti-proliferative activity comparable to atractylenolide I (AT-I) against B16 melanoma cells, with IC50 values of 84.02 μM and 76.46 μM respectively. Both were more potent than other tested sesquiterpenes except atractylenolactam [1]. A separate study confirmed AT-II dose-dependently inhibited B16 cell proliferation with an IC50 of 82.3 μM at 48 h [2].
| Evidence Dimension | Cell proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | 84.02 μM |
| Comparator Or Baseline | Atractylenolide I: 76.46 μM; Atractylenolactam: 54.88 μM |
| Quantified Difference | AT-II IC50 is 9.9% higher than AT-I (slightly less potent); both are among the most potent of eight sesquiterpenes tested |
| Conditions | B16 melanoma cells, MTT assay, 48 h incubation |
Why This Matters
This quantitative parity with AT-I in anti-melanoma potency, combined with AT-II's distinct lack of anti-inflammatory activity, makes AT-II a preferred research tool for isolating anti-cancer mechanisms from confounding anti-inflammatory effects.
- [1] Ye Y, Chou GX, Wang H, et al. Effects of Sesquiterpenes Isolated From Largehead Atractylodes Rhizome on Growth, Migration, and Differentiation of B16 Melanoma Cells. Integr Cancer Ther. 2011;10(1):92-100. View Source
- [2] Ye Y, Wang H, Chu JH, et al. Atractylenolide II induces G1 cell-cycle arrest and apoptosis in B16 melanoma cells. J Ethnopharmacol. 2011;136(1):279-282. PMID: 21524699. View Source
